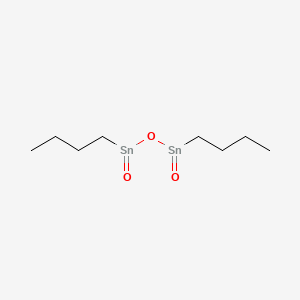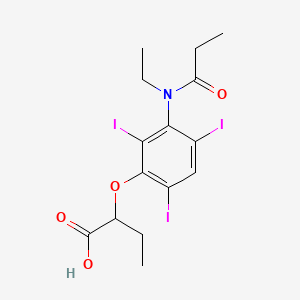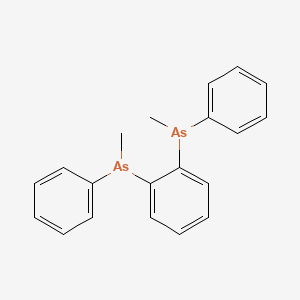
N,N-Diethyl-2,5-dimethyoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2,5-dimethyoxyaniline is an organic compound with the molecular formula C12H19NO2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two ethyl groups, and the hydrogen atoms on the benzene ring are replaced by methoxy groups at the 2 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2,5-dimethyoxyaniline typically involves the alkylation of 2,5-dimethoxyaniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2,5-dimethyoxyaniline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2,5-dimethyoxyaniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2,5-dimethyoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, as a laccase inducer, it binds to the active site of the enzyme, enhancing its catalytic activity . The exact molecular targets and pathways can vary based on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxyaniline: Lacks the diethyl groups on the nitrogen atom.
N,N-Diethyl-m-toluamide (DEET): Similar structure but with different functional groups and applications.
Uniqueness
N,N-Diethyl-2,5-dimethyoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and diethyl groups enhances its solubility and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
N,N-diethyl-2,5-dimethoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-5-13(6-2)11-9-10(14-3)7-8-12(11)15-4/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
GDIAEVRAHCYWGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


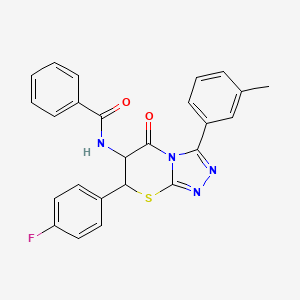
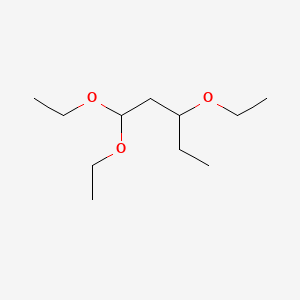

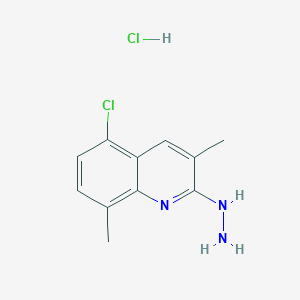
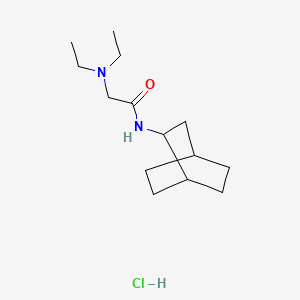
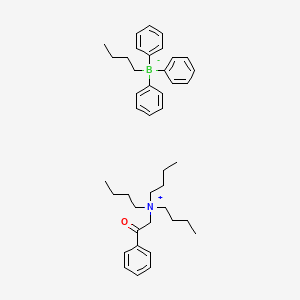

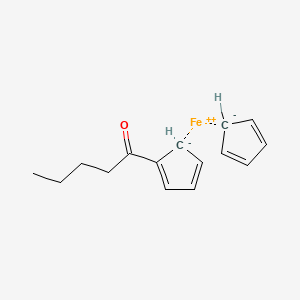
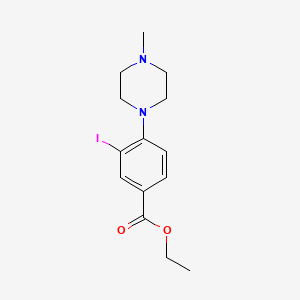
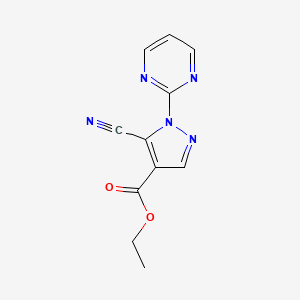
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
